molecular formula C13H26N2O B13404778 3-(Ethoxymethyl)-1,4'-bipiperidine

3-(Ethoxymethyl)-1,4'-bipiperidine

Cat. No.: B13404778
M. Wt: 226.36 g/mol
InChI Key: QBPHIXUSFSQTRL-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1,4’-bipiperidine typically involves the reaction of piperidine with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethoxymethyl)-1,4’-bipiperidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3-(Ethoxymethyl)-1,4’-bipiperidine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

3-(Ethoxymethyl)-1,4’-bipiperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of 3-(Ethoxymethyl)-1,4’-bipiperidine.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

3-(Ethoxymethyl)-1,4’-bipiperidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

3-(ethoxymethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C13H26N2O/c1-2-16-11-12-4-3-9-15(10-12)13-5-7-14-8-6-13/h12-14H,2-11H2,1H3

InChI Key

QBPHIXUSFSQTRL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCN(C1)C2CCNCC2

Origin of Product

United States

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